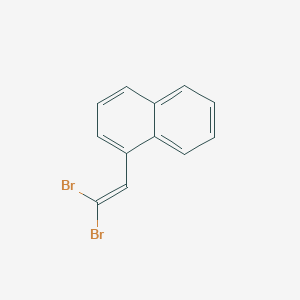
1-(2,2-Dibromoethenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dibromoethenyl)naphthalene is an organic compound with the molecular formula C12H8Br2. It is characterized by the presence of a naphthalene ring substituted with a dibromoethenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dibromoethenyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the reaction of naphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromoethenyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dibromoethenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the dibromoethenyl group to a vinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Vinyl-substituted naphthalenes
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Dibromoethenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,2-Dibromoethenyl)naphthalene involves its interaction with specific molecular targets. The dibromoethenyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
- 1-(2,2-Dibromoethenyl)-2-methoxynaphthalene
- 1-(2,2-Dibromoethenyl)-3-nitronaphthalene
- 1-(2,2-Dibromoethenyl)-4-chloronaphthalene
Comparison: 1-(2,2-Dibromoethenyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the dibromoethenyl group enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H8Br2 |
|---|---|
Molecular Weight |
312.00 g/mol |
IUPAC Name |
1-(2,2-dibromoethenyl)naphthalene |
InChI |
InChI=1S/C12H8Br2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H |
InChI Key |
TYXGMECQXLWMSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


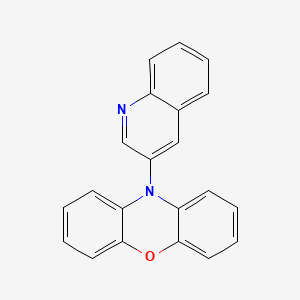

![4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120618.png)

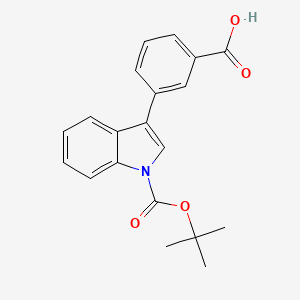
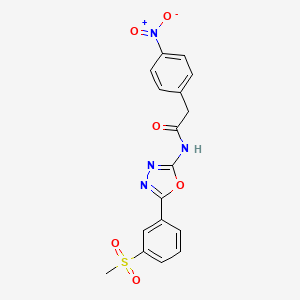
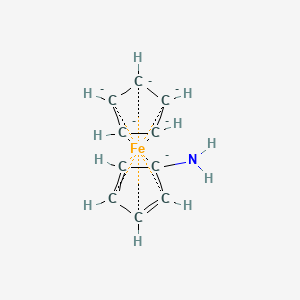
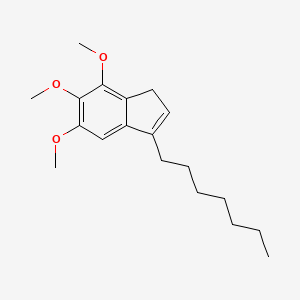
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14120651.png)
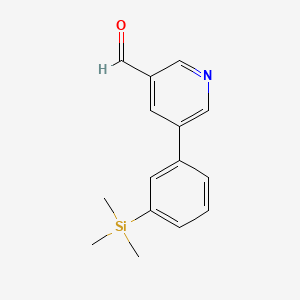
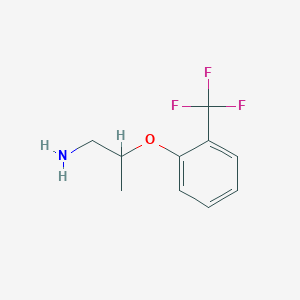
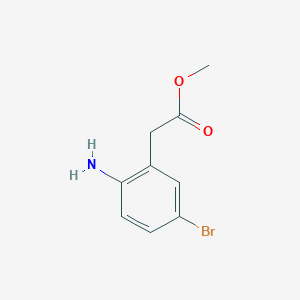
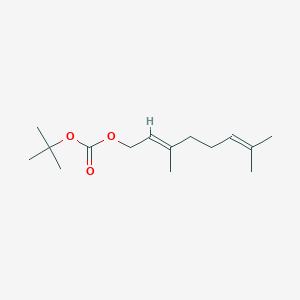
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14120684.png)
